molecular formula C13H14N4OS B2524790 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide CAS No. 2415511-14-5

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2524790
CAS No.: 2415511-14-5
M. Wt: 274.34
InChI Key: DHPWBZTYSWEHOV-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide is a compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine-4-ones are then further reacted with azetidin-3-yl derivatives and cyclopropanecarboxamide to form the target compound .

Chemical Reactions Analysis

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as EZH2, which play a role in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide can be compared with other thienopyrimidine derivatives:

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(8-1-2-8)16-9-5-17(6-9)12-11-10(3-4-19-11)14-7-15-12/h3-4,7-9H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPWBZTYSWEHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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